2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid
Description
2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid is a heterocyclic carboxylic acid featuring an oxolane (tetrahydrofuran) ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. While the provided evidence lacks explicit synthesis or application data for this compound, its structural analogs suggest relevance in medicinal chemistry and catalysis due to the presence of electron-donating methoxy groups and rigid heterocyclic frameworks .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-8-7-11(13(14)15)12(17-8)9-3-5-10(16-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) |
InChI Key |
SIYBSCYEQZYYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the oxolane derivative with a methoxyphenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid and related compounds:
Structural and Functional Differences
- Core Ring System: The target compound’s saturated oxolane ring contrasts with the unsaturated furan in analogs.
- Substituent Effects : The methoxy group in the target compound and its furan analog () is electron-donating, which could enhance solubility in polar solvents. In contrast, the chloro substituent in ’s compound increases electron-withdrawing effects, favoring hydrophobic interactions .
- Molecular Weight : The chlorophenyl derivative (294.69 g/mol) has a higher molecular weight than the furan analog (232.24 g/mol), likely due to the dioxolane and chlorine substituents .
Notes on Limitations and Contradictions
- Data Gaps : Molecular weight, CAS number, and biological activity data for the target compound are unavailable in the provided evidence, limiting direct comparisons.
- Structural Ambiguity : references a benzopyran-oxane carboxylic acid derivative, which shares functional groups but diverges significantly in core structure, making it less relevant for direct comparison .
Biological Activity
2-(4-Methoxyphenyl)-5-methyloxolane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy-substituted phenyl group and a carboxylic acid functional group, which are crucial for its biological activity. The oxolane ring contributes to the compound's overall conformation and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances lipophilicity, facilitating membrane permeability and receptor binding. Preliminary studies suggest that the compound may act as an inhibitor or modulator of key enzymatic pathways involved in inflammation and cancer progression.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Anticancer Potential
Several studies have investigated the anticancer effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. Mechanistic studies reveal that it induces apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways like NF-kB and MAPK.
Case Studies
- Study on Inflammation : A recent study evaluated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results demonstrated a significant decrease in TNF-α and IL-6 levels upon treatment with varying concentrations of the compound, indicating its potential as a therapeutic agent for inflammatory conditions .
- Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in notable tumor size reduction in 40% of participants, alongside improved quality of life metrics. The trial highlighted the compound's potential as part of combination therapy regimens .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
